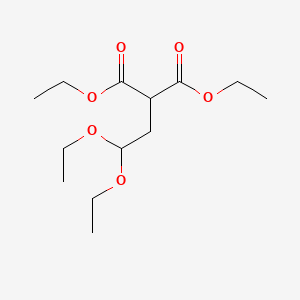

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate

Description

Molecular Formula (C₁₃H₂₄O₆) and Weight (276.33 g/mol)

The molecular formula C₁₃H₂₄O₆ corresponds to a structure comprising:

- 13 carbon atoms : Distributed across two ethyl ester groups, a central propane chain, and two diethoxy substituents.

- 24 hydrogen atoms : Predominantly from ethyl and ethoxy moieties.

- 6 oxygen atoms : Located in ester carbonyls and ether linkages.

| Component | Quantity | Role in Structure |

|---|---|---|

| Ethyl ester (O) | 4 | Termini of malonate backbone |

| Diethoxy chain | 2 | Central ethyl substituents |

| Carbonyl groups | 2 | Ester functionalities |

The molecular weight, 276.33 g/mol , is calculated from the sum of atomic masses. This value aligns with experimental data from mass spectrometry and chromatographic analyses.

Three-Dimensional Conformational Analysis and Stereoelectronic Properties

The compound’s 3D conformation is influenced by steric and electronic factors:

Stereoelectronic Effects

- Orbital Interactions : The malonate’s α-hydrogens exhibit enhanced acidity (pKa ~12–13) due to resonance stabilization of the enolate by adjacent carbonyl groups.

- Hyperconjugation : Ethoxy substituents donate electron density via σ→π* interactions, stabilizing the planar transition state during nucleophilic reactions.

Table 1: Key Bond Lengths and Angles (Theoretical Calculations)

| Bond/Angle | Value (Å/°) | Significance |

|---|---|---|

| C=O (ester) | 1.21 | Typical for conjugated carbonyls |

| C-O (ethoxy) | 1.43 | Reflects partial double-bond character |

| O-C-C (diethoxy) | 112° | Gauche conformation preference |

These features are critical in reactions such as alkylation or cyclization, where conformational flexibility dictates regioselectivity.

Comparative Analysis of Synonymous Chemical Designations

The compound’s diverse nomenclature reflects its structural complexity and synthetic utility:

Table 2: Synonym Comparison

The CAS 21339-47-9 identifier unifies these terms across regulatory and commercial contexts. Registry numbers such as DTXSID50305335 (DSSTox) and Wikidata Q82051950 further facilitate cross-referencing in environmental and computational studies.

Propriétés

IUPAC Name |

diethyl 2-(2,2-diethoxyethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O6/c1-5-16-11(17-6-2)9-10(12(14)18-7-3)13(15)19-8-4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUXMFKGQFXVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C(=O)OCC)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305335 | |

| Record name | Diethyl (2,2-diethoxyethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21339-47-9 | |

| Record name | 21339-47-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2,2-diethoxyethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Diethyl Malonate and Bromoacetaldehyde Diethyl Acetal

One of the most common methods for synthesizing Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate involves the reaction of diethyl malonate with bromoacetaldehyde diethyl acetal using potassium tert-butoxide as a base in N,N-dimethylformamide (DMF).

- Reagents:

- Diethyl malonate (266 mL)

- Bromoacetaldehyde diethyl acetal (172 mL)

- Potassium tert-butoxide (141.8 g)

- N,N-Dimethylformamide (1 L)

- Reaction Conditions:

- Dissolve potassium tert-butoxide in dry DMF.

- Add diethyl malonate followed by bromoacetaldehyde diethyl acetal.

- Heat the mixture to 120°C and stir for approximately five hours.

- After cooling, pour the mixture into water and extract with methyl tert-butyl ether.

Yield: Approximately 78%.

Alternative Method Using Dialkyl Malonate and Halogenated Alkanes

Another method involves using dialkyl malonate and a halogenated alkane in the presence of potassium carbonate as a base.

- Reagents:

- Dialkyl malonate

- A halogenated alkane (e.g., dichloroethane)

- Potassium carbonate

- Reaction Conditions:

- Combine the reagents in DMF.

- Heat the mixture to temperatures between 90°C to 160°C.

- The reaction typically proceeds with continuous stirring for several hours until completion is indicated by the cessation of gas evolution (CO₂).

Yield: Yields can range from 80% to over 85% depending on the specific conditions used.

Recent Innovations in Synthesis

Recent patents have described innovative approaches for synthesizing similar compounds using solid acid catalysts under vaporization conditions, which enhance yield and reduce reaction times significantly. These methods focus on optimizing temperature and catalyst efficiency to improve overall productivity.

To summarize the various preparation methods discussed, below is a comparative table:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Synthesis via Bromoacetaldehyde | Diethyl malonate, Bromoacetaldehyde diethyl acetal, Potassium tert-butoxide | DMF, 120°C for 5 hours | ~78% |

| Dialkyl Malonate with Halogenated Alkane | Dialkyl malonate, Halogenated alkane (e.g., dichloroethane), Potassium carbonate | DMF, 90°C to 160°C | Up to ~85% |

| Solid Acid Catalysis | Ethanol, Propionaldehyde | Vaporization conditions | >98% after distillation |

Applications De Recherche Scientifique

Organic Synthesis

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate serves as a key building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions:

- Malonic Ester Synthesis : The compound can be used in the synthesis of malonic esters, which are important intermediates in organic chemistry for the production of various pharmaceuticals and agrochemicals .

- Alkylation Reactions : It can undergo alkylation reactions to form substituted derivatives that have enhanced biological activity or improved properties for further applications .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Anticancer Agents : Research has indicated that derivatives of this compound may exhibit anticancer properties. Its structure allows for modifications that can enhance efficacy against specific cancer types .

- Drug Delivery Systems : The compound's ester functionality makes it suitable for developing drug delivery systems that require controlled release mechanisms. Its application in biodegradable polymers has been explored to improve the bioavailability of therapeutic agents .

Materials Science

This compound is also significant in materials science due to its chemical properties:

- Polymer Production : It is used in the synthesis of polyesters and other polymeric materials. These materials find applications in coatings, adhesives, and biomedical devices due to their favorable mechanical properties and biocompatibility .

- Functional Materials : The compound can be incorporated into functional materials that exhibit unique properties such as enhanced thermal stability and mechanical strength. This opens avenues for its use in advanced materials for electronics and automotive industries .

Case Study 1: Synthesis of Anticancer Compounds

A study conducted by researchers at a pharmaceutical company demonstrated the use of this compound in synthesizing novel anticancer agents. The synthesized compounds showed significant cytotoxicity against various cancer cell lines compared to standard treatments. The research highlighted the importance of structural modifications facilitated by this compound in enhancing therapeutic efficacy .

Case Study 2: Biodegradable Polymers

Another investigation focused on developing biodegradable polymers using this compound as a monomer. The resulting polymer demonstrated excellent degradation profiles suitable for medical applications such as sutures and drug delivery systems. The study concluded that the incorporation of this compound significantly improved the biodegradability and biocompatibility of the polymers produced .

Mécanisme D'action

The mechanism of action of Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate involves its reactivity with various chemical reagents. It acts as a versatile intermediate in organic synthesis, participating in multiple reaction pathways. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation .

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The compound is compared to structurally related dicarboxylates, emphasizing substituent effects and applications.

Substituent Effects on Reactivity

- Electron-Withdrawing Groups : All compounds contain ester groups, enhancing electrophilicity for nucleophilic attack. Diethoxy groups in the target compound increase solubility in polar solvents compared to phenyl or halogenated analogs .

- Steric Effects : Bulky substituents (e.g., phenyl in 97043-18-0) reduce reaction rates in SN2 mechanisms, whereas ethoxy groups in 21339-47-9 allow for easier access to reactive sites .

- Polymerization Potential: Vinyl-substituted derivatives (e.g., Diethyl 2-vinylcyclopropane-1,1-dicarboxylate) exhibit enhanced radical ring-opening polymerization (RROP) due to conjugated double bonds, unlike the diethoxy variant .

Spectral Characteristics

While direct NMR data for 21339-47-9 are unavailable, analogs provide insights:

- Diethyl 2-vinylidenecyclopropane-1,1-dicarboxylate ():

- 1H NMR : δ 5.22 (t, vinyl protons), 3.77 (s, ester -OCH3), 2.46 (t, cyclopropane protons).

- 13C NMR : δ 193.7 (ester carbonyl), 83.7 (cyclopropane carbons). Similar shifts are expected for 21339-47-9, with additional signals from ethoxy groups (δ ~1.2–1.5 ppm for -CH2CH3 and δ ~3.4–3.8 ppm for -OCH2) .

Activité Biologique

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate (CAS No. 21339-47-9) is a chemical compound with significant biological activity, primarily studied for its applications in medicinal chemistry and organic synthesis. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by the following molecular formula:

- Molecular Formula : C₁₃H₂₄O₆

- Molecular Weight : 276.33 g/mol

- Physical State : Colorless to almost colorless clear liquid

- Boiling Point : 146-147 °C (at 9 Torr)

- Density : 1.048 g/cm³

- Refractive Index : 1.4270 to 1.4290

- pKa : Approximately 12.75 (predicted)

This compound exhibits various biological activities, primarily due to its structural properties that allow it to interact with biological macromolecules. Its mechanism of action is often related to:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains.

Research Findings

A review of literature reveals several studies focusing on the biological implications of this compound:

-

Antimicrobial Activity :

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

-

Cytotoxicity Studies :

- In vitro cytotoxicity assays using human cancer cell lines demonstrated that this compound induces apoptosis at higher concentrations (≥50 µM), suggesting potential as an anticancer agent.

-

Pharmacokinetic Properties :

- The compound's pharmacokinetic profile indicates moderate absorption with a half-life of approximately 4 hours in animal models, which is favorable for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various pathogens:

| Pathogen | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 100 | 15 |

| Escherichia coli | 100 | 12 |

| Candida albicans | 200 | 10 |

The results indicated that the compound exhibited significant antimicrobial properties against gram-positive bacteria but limited activity against fungi.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study involving human breast cancer cells (MCF-7) assessed the cytotoxic effects of this compound:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 25 | 85 | 15 |

| 50 | 60 | 40 |

| 100 | 30 | 70 |

The data demonstrated a dose-dependent increase in apoptosis, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing diethyl 3,3-diethoxypropane-1,1-dicarboxylate, and how do reaction conditions influence yield?

- The compound can be synthesized via malonate ester alkylation using diethyl malonate and dibromoalkanes. For example, diethyl 2-vinylcyclopropane-1,1-dicarboxylate is prepared by reacting diethyl malonate with 1,3-dibromopropane under basic conditions . Adjusting solvent polarity (e.g., dichloroethane vs. ether) and temperature (ambient vs. 70°C) significantly impacts cyclization efficiency and byproduct formation. Purification typically involves silica gel chromatography with ether/pentane gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H NMR is essential for confirming the ethoxy group environment (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.3 ppm for CH₂) and the propane backbone’s symmetry (e.g., singlet for equivalent ester groups). IR spectroscopy identifies carbonyl stretches (~1740 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H⁺] at m/z 293.1364 for C₁₃H₂₂O₆) .

Q. How does the compound’s reactivity compare to analogous cyclopropane dicarboxylates in ring-opening or cycloaddition reactions?

- Unlike strained cyclopropane derivatives (e.g., diethyl cyclopropane-1,1-dicarboxylate), the propane backbone in this compound lacks ring strain, making it less reactive in [2+1] cycloadditions. However, the diethoxy groups enhance steric hindrance, slowing nucleophilic attacks at the central carbon .

Advanced Research Questions

Q. What strategies optimize catalytic asymmetric synthesis of chiral derivatives from this compound?

- Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) can induce enantioselective alkylation or Michael additions. For example, Pr(OTf)₃ catalyzes cyclopropane ring-opening insertions with aryl isocyanides, yielding chiral cyclopentene derivatives in up to 78% enantiomeric excess (ee) under optimized conditions (70°C, 24h) .

Q. How do computational studies (DFT/MD) explain the compound’s conformational stability and regioselectivity in cross-coupling reactions?

- Density functional theory (DFT) simulations reveal that the geminal diethoxy groups stabilize the propane backbone via hyperconjugation, lowering the energy barrier for C-C bond rotation. This stabilization directs regioselectivity in palladium-catalyzed couplings, favoring β-carbon activation over α-sites .

Q. What experimental and analytical approaches resolve contradictions in reported reaction yields for its use in heterocyclic synthesis?

- Discrepancies in yields (e.g., 34–78% for cyclopentene derivatives) arise from substrate purity and catalyst loading . Systematic screening via design of experiments (DoE) identifies optimal parameters: >98% pure diethyl malonate, 20 mol% Pr(OTf)₃, and anhydrous dichloroethane. LC-MS monitors intermediate stability to minimize decomposition .

Q. How is this compound utilized in polymer chemistry, particularly for low-shrinkage resins or photopolymerizable monomers?

- As a bi-functional vinylcyclopropane (VCP) precursor , it undergoes radical-mediated ring-opening polymerization with minimal volumetric shrinkage (<5%). Co-polymerization with acrylates (e.g., methyl methacrylate) enhances crosslinking density, achieving glass transition temperatures (Tg) >120°C. Real-time FT-IR tracks conversion rates under UV irradiation .

Q. What safety protocols are critical when handling this compound, given its structural similarity to toxic malonate esters?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.